molecular formula C20H24N2O3S B3579520 1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHANONE

1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHANONE

Cat. No.: B3579520
M. Wt: 372.5 g/mol
InChI Key: RCIJMMSEOSNHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethanesulfonyl group attached to a piperazine ring, which is further connected to a diphenylethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHANONE typically involves the reaction of piperazine with ethanesulfonyl chloride under basic conditions to form the ethanesulfonyl-piperazine intermediate. This intermediate is then reacted with 2,2-diphenylethanone under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The diphenylethanone moiety may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethanesulfonyl and diphenylethanone moieties allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

1-(4-ethylsulfonylpiperazin-1-yl)-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-2-26(24,25)22-15-13-21(14-16-22)20(23)19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIJMMSEOSNHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHANONE
Reactant of Route 2
Reactant of Route 2
1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHANONE
Reactant of Route 3
Reactant of Route 3
1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHANONE
Reactant of Route 4
Reactant of Route 4
1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHANONE
Reactant of Route 5
Reactant of Route 5
1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHANONE
Reactant of Route 6
Reactant of Route 6
1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.